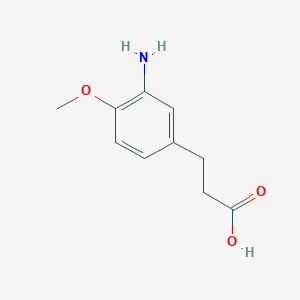
2-Cyclopropyloxolan-3-amin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxolan-3-amine is represented by the InChI code1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m1/s1 . The molecular weight of this compound is 127.19 . Physical And Chemical Properties Analysis
2-Cyclopropyloxolan-3-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Asymmetrische [3 + 2] Photocycloadditionen
2-Cyclopropyloxolan-3-amin: wird in asymmetrischen [3 + 2] Photocycloadditionen mit elektronenreichen und elektronenneutralen Olefinen eingesetzt . Dieser Prozess ist für die Synthese von enantiomerenangereicherten Molekülen von Bedeutung, die in der Pharmakologie und der asymmetrischen Katalyse eine entscheidende Rolle spielen. Die Fähigkeit, All-Carbon-Quartärstereozentren zu erzeugen, unterstreicht die Vielseitigkeit der Verbindung in der chiralen Chemie.
Radikalische Addition an Olefine
Die Verbindung dient als Substrat in radikalischen Additionsreaktionen an Olefine . Diese Transformation ist in der chemischen Synthese weit verbreitet und bietet einen Weg zu hochreaktiven und dreidimensionalen Molekülstrukturen. Die Verwendung chiraler Wasserstoffbrückenbindungskatalyse zur Enantiokontrolle ist ein wichtiger Aspekt dieser Anwendung.
Arzneimittelforschung
Aufgrund ihrer einzigartigen Struktur hat This compound ein großes Potenzial in der Arzneimittelforschung. Ihre Cyclopropylgruppe kann an Wechselwirkungen mit biologischen Zielmolekülen beteiligt sein, was sie zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika macht.
Organische Synthese
Diese Verbindung ist ein vielseitiges Reagenz in der organischen Synthese. Ihre Reaktivität ermöglicht die Konstruktion komplexer organischer Moleküle, die als Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien, verwendet werden können.
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Modifizierung der Eigenschaften von Materialien eingesetzt werden. Seine Integration in Polymere oder andere Materialien könnte deren Leistung verbessern oder ihnen neue Funktionalitäten verleihen.
Forschung zur chiralen Chemie
Die Verbindung ist an der Erforschung neuer enantioselektiver katalytischer Strategien beteiligt . Sie ist Teil der laufenden Forschung zur Weiterentwicklung des Bereichs der chiralen Chemie, die für die Herstellung von asymmetrischen Molekülen von grundlegender Bedeutung ist.
Safety and Hazards
The safety information for 2-Cyclopropyloxolan-3-amine indicates that it is a dangerous compound. It has hazard statements H227, H315, H318, H335, which imply that it is a flammable liquid, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
Wirkmechanismus
Mode of Action
It’s worth noting that many amines interact with biological systems through various mechanisms, such as binding to receptors or enzymes, disrupting membrane integrity, or acting as a precursor for neurotransmitters .
Biochemical Pathways
The specific biochemical pathways affected by 2-Cyclopropyloxolan-3-amine are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in living organisms. They involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound. For instance, pH levels, temperature, and the presence of other substances can affect a compound’s stability and its interaction with biological targets .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyloxolan-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, where 2-Cyclopropyloxolan-3-amine acts as a substrate, leading to the production of specific metabolites. Additionally, it can bind to certain proteins, influencing their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-Cyclopropyloxolan-3-amine on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-Cyclopropyloxolan-3-amine can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the rates of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-Cyclopropyloxolan-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, 2-Cyclopropyloxolan-3-amine can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopropyloxolan-3-amine can change over time in laboratory settings. Studies have shown that its stability can vary depending on environmental conditions such as temperature and pH. Over time, 2-Cyclopropyloxolan-3-amine may degrade, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to 2-Cyclopropyloxolan-3-amine can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyloxolan-3-amine vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
2-Cyclopropyloxolan-3-amine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyloxolan-3-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with intracellular proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Cyclopropyloxolan-3-amine is crucial for its activity. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes. Understanding the subcellular localization of 2-Cyclopropyloxolan-3-amine is essential for elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
2-cyclopropyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIVGLVDMZFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292082 | |
| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-52-6, 1799438-57-5 | |
| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


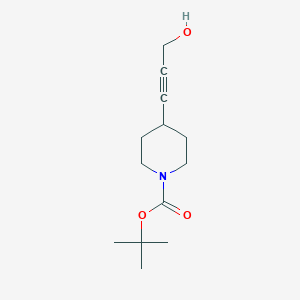
![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)
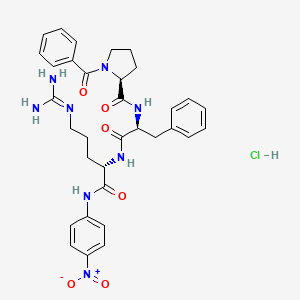

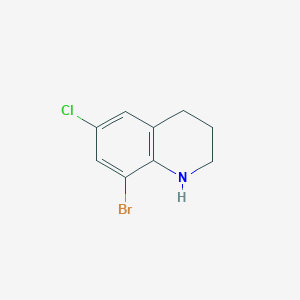
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
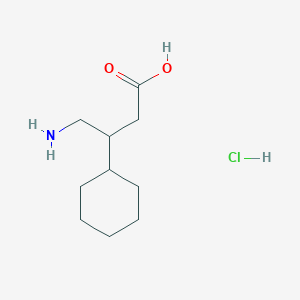

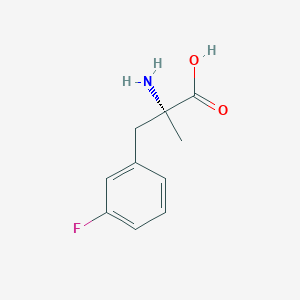
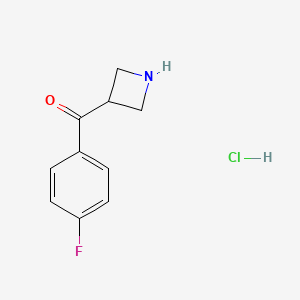
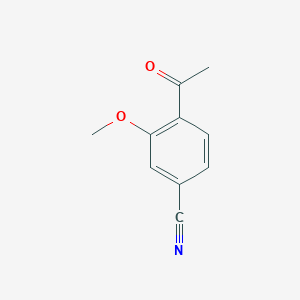
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
